molecular formula C20H21N3O4S B2927355 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide CAS No. 1172811-16-3

3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide

Cat. No.: B2927355
CAS No.: 1172811-16-3
M. Wt: 399.47
InChI Key: JMDKWXUMTYYPDV-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxadiazole intermediate using benzenesulfonyl chloride in the presence of a base.

    Formation of the Propanamide Moiety: The final step involves the amidation of the sulfonylated oxadiazole with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include reduced oxadiazole derivatives or sulfonamides.

    Substitution: Products may include substituted benzenesulfonyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide: This compound is similar but features a thiadiazole ring instead of an oxadiazole ring.

    3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-triazol-2-yl}propanamide: This compound features a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide imparts unique electronic properties that may enhance its activity in certain applications compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-8-9-16(12-15(14)2)13-19-22-23-20(27-19)21-18(24)10-11-28(25,26)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDKWXUMTYYPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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